Iron(III) oxide hydrate

説明

特性

IUPAC Name |

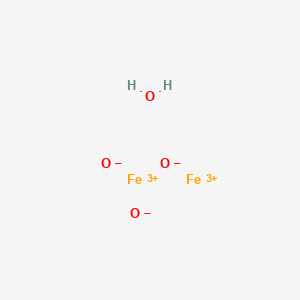

iron(3+);oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPQTSCLUYMZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1309-37-1 (Parent) | |

| Record name | Iron oxide (Fe2O3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70923272 | |

| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-21-1, 12022-37-6 | |

| Record name | Iron oxide (Fe2O3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Iron(III) oxide hydrate can be synthesized through several methods. One common laboratory method involves the electrolytic oxidation of iron in a sodium bicarbonate solution, which produces hydrated iron (III) oxide. This compound can then be dehydrated at around 200°C to yield Fe2O3 .

Industrial Production Methods: Industrially, iron oxide (Fe2O3), hydrate is produced by the precipitation of iron salts, such as ferric chloride or ferric nitrate, followed by controlled hydrolysis and oxidation. The resulting hydrated iron oxide is then filtered, washed, and dried to obtain the final product .

化学反応の分析

Types of Reactions: Iron(III) oxide hydrate undergoes various chemical reactions, including:

Oxidation: Fe2O3 can be further oxidized to form iron (III) oxide-hydroxide (FeO(OH)).

Acid-Base Reactions: Fe2O3 reacts with acids such as sulfuric acid to form iron (III) sulfate and water.

Common Reagents and Conditions:

Hydrogen Gas: Used in reduction reactions at high temperatures.

Sulfuric Acid: Used in acid-base reactions to produce iron (III) sulfate.

Major Products:

Iron (III) Sulfate: Formed from reactions with sulfuric acid.

Iron (III) Oxide-Hydroxide: Formed from oxidation reactions.

Iron (Fe): Formed from reduction reactions.

科学的研究の応用

Chemical Applications

Catalyst in Chemical Reactions

- Iron(III) oxide hydrate is widely used as a catalyst in various chemical processes. Its role includes:

- Oxidation of Carbon Monoxide : It facilitates the oxidation of carbon monoxide to carbon dioxide.

- Reduction of Nitrogen Oxides : Acts as a catalyst in reducing nitrogen oxides in industrial emissions.

- Photocatalytic Reactions : Utilized in photocatalytic splitting of water for hydrogen production.

| Reaction Type | Catalyst Used | Product |

|---|---|---|

| Oxidation | This compound | Carbon dioxide |

| Reduction | This compound | Reduced nitrogen compounds |

| Photocatalysis | This compound | Hydrogen gas |

Environmental Applications

Heavy Metal Removal

- A notable application of this compound is in environmental remediation, particularly in the removal of heavy metals from wastewater. Studies have shown that modified iron(III) oxide can effectively adsorb lead ions and other heavy metals from contaminated water sources.

Case Study: Sawdust-Modified Iron(III) Oxide Beads

- Research demonstrated that sawdust-modified iron(III) oxide beads significantly reduced lead concentration in wastewater, showcasing its potential for environmental cleanup.

Biological Applications

Magnetic Resonance Imaging (MRI)

- Due to its magnetic properties, this compound is employed as a contrast agent in MRI. Its ability to enhance image contrast makes it valuable for medical imaging.

Targeted Drug Delivery Systems

- Iron(III) oxide nanoparticles are being investigated for their use in targeted drug delivery systems. These nanoparticles can be functionalized to improve drug efficacy while minimizing side effects.

Case Study: Hyperthermia Treatment

- A study explored the use of iron(III) oxide nanoparticles in cancer therapy through hyperthermia. The nanoparticles generated heat upon exposure to an alternating magnetic field, effectively targeting and destroying tumor cells without damaging surrounding tissues.

Industrial Applications

Pigments and Coatings

- This compound is commonly used as a pigment in paints and coatings due to its vibrant red-brown color. It provides durability and resistance to corrosion when used in industrial coatings.

| Application Area | Specific Use |

|---|---|

| Paints | Pigment for coloring |

| Coatings | Corrosion resistance |

Comparative Analysis with Other Iron Compounds

This compound can be compared with other iron oxides based on their properties and applications:

| Compound | Crystallinity | Reactivity | Applications |

|---|---|---|---|

| Iron(II) Oxide (FeO) | Less crystalline | Higher reactivity | Catalysts |

| Iron(II,III) Oxide (Fe₃O₄) | Mixed valence | Moderate reactivity | Magnetic materials |

| Iron(III) Hydroxide (FeO(OH)) | More soluble | High reactivity | Water treatment |

作用機序

The mechanism by which iron oxide (Fe2O3), hydrate exerts its effects is primarily through its redox properties. In biological systems, it can interact with cellular components, leading to oxidative stress and cell damage. Its magnetic properties also enable it to be used in imaging and therapeutic applications .

類似化合物との比較

Iron Oxyhydroxides (α-FeOOH and γ-FeOOH)

Key Differences :

Hydrated Iron Salts (Sulfate, Phosphate, Perchlorate)

Key Differences :

Amorphous Iron(III) Hydroxide Hydrate

| Property | This compound | Amorphous Fe(OH)₃·nH₂O |

|---|---|---|

| Structure | Partially crystalline | Fully amorphous |

| Aging Behavior | Recrystallizes to α-Fe₂O₃/α-FeOOH | Transforms to α-FeOOH/α-Fe₂O₃ |

| Surface Reactivity | High (due to OH⁻ groups) | Moderate |

| Synthesis | Alkaline hydrolysis | Rapid neutralization of Fe³⁺ |

生物活性

Iron(III) oxide hydrate, often represented as Fe₂O₃·nH₂O, is a compound with significant biological activity and various applications in fields such as medicine, environmental science, and biotechnology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is an inorganic compound formed from the oxidation of iron. It typically appears as a red-brown solid and is characterized by its amphoteric nature, meaning it can act as both an acid and a base. The hydrated form contains water molecules integrated into its structure, which can influence its reactivity and solubility in biological systems.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 159.69 g/mol |

| Density | 5.242 g/cm³ |

| Melting Point | 1475°C – 1565°C |

| Solubility | Insoluble in water |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its redox properties and its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This can lead to oxidative stress, which is implicated in various pathological conditions.

- Oxidative Stress : Iron(III) oxide can catalyze the formation of ROS, which may damage cellular components such as lipids, proteins, and DNA. This oxidative damage is linked to several diseases, including cancer and neurodegenerative disorders .

- Magnetic Properties : The magnetic characteristics of this compound enable its use in biomedical imaging techniques like MRI, enhancing the contrast of images .

- Targeted Drug Delivery : Due to its biocompatibility and ability to be functionalized, iron(III) oxide nanoparticles are being explored for targeted drug delivery systems. These systems can improve the therapeutic efficacy of drugs while minimizing side effects .

Case Study 1: Iron(III) Oxide in Cancer Therapy

A study investigated the use of iron(III) oxide nanoparticles for hyperthermia treatment in cancer therapy. The nanoparticles were found to effectively generate heat upon exposure to an alternating magnetic field, leading to localized tumor destruction without harming surrounding tissues. This approach demonstrated promising results in reducing tumor size in animal models .

Case Study 2: Environmental Remediation

Research has shown that this compound can be employed in the removal of heavy metals from wastewater. A study synthesized sawdust-modified iron(III) oxide beads that effectively adsorbed lead ions from contaminated water sources. The results indicated a significant reduction in lead concentration, showcasing the compound's potential for environmental cleanup applications .

Comparative Analysis with Other Iron Compounds

This compound is often compared with other iron oxides due to its unique properties:

| Compound | Crystallinity | Reactivity | Applications |

|---|---|---|---|

| Iron(II) Oxide (FeO) | Less crystalline | Higher reactivity | Catalysts |

| Iron(II,III) Oxide (Fe₃O₄) | Mixed valence | Moderate reactivity | Magnetic materials |

| Iron(III) Hydroxide (FeO(OH)) | More soluble | High reactivity | Water treatment |

Q & A

Q. What are the common laboratory synthesis methods for Iron(III) oxide hydrate, and how do reaction conditions influence product purity?

this compound is typically synthesized via controlled hydrolysis of Fe(III) salts (e.g., Fe(NO₃)₃ or FeCl₃) under alkaline conditions. For example, mixing Fe₂(SO₄)₃ with NaOH at pH 10.5 and 60°C produces a hydrated Fe(III) oxide gel . Electrolysis of sodium bicarbonate solutions using an iron anode is another method, yielding hydrated FeO(OH), which dehydrates to α-Fe₂O₃ at ~200°C . Reaction parameters such as pH, temperature, and anion type (e.g., Cl⁻ vs. NO₃⁻) critically influence crystallinity and phase purity, as anions like Cl⁻ promote β-FeOOH formation, while ClO₄⁻ favors α-Fe₂O₃ .

Q. How can structural differences between this compound and related phases (e.g., γ-FeOOH) be characterized?

X-ray diffraction (XRD) and infrared (IR) spectroscopy are key for distinguishing phases. This compound exhibits distinct XRD reflections compared to γ-FeOOH or α-FeOOH, with broader peaks due to smaller crystallite sizes . IR spectroscopy identifies O–H stretching modes (~3200 cm⁻¹) and Fe–O vibrations (~450–600 cm⁻¹), where shifts in peak positions correlate with structural variations. For example, γ-FeOOH shows a split O–H band absent in the hydrate phase .

Q. What thermal decomposition pathways are observed for this compound, and how are they analyzed?

Thermogravimetric analysis (TGA) reveals two endothermic peaks at ~110°C (loss of adsorbed water) and ~380°C (dehydration to α-Fe₂O₃), followed by exothermic events at 230°C and 420°C due to recrystallization . Differential scanning calorimetry (DSC) coupled with XRD confirms phase transitions: the hydrate transforms to amorphous intermediates before crystallizing into α-Fe₂O₃ at >400°C .

Q. How is this compound utilized in environmental remediation, particularly for contaminant removal?

Fe(III) oxide hydrate effectively adsorbs arsenic via ligand exchange, where As(III/IV) binds to surface hydroxyl groups. Catalytic oxidation of As(III) to As(V) is enhanced by H₂O₂ in Fenton-like reactions, with pH-dependent hydroxyl radical (•OH) generation . Particle size and surface area, optimized through synthesis pH (e.g., pH 7–9), maximize adsorption capacity .

Advanced Research Questions

Q. What mechanisms govern the recrystallization of this compound under varying aqueous conditions?

Recrystallization pathways depend on solution chemistry. In Cl⁻-rich environments, β-FeOOH forms via dissolution-reprecipitation, while ClO₄⁻ or NO₃⁻ promotes α-Fe₂O₶ via oriented attachment of FeO₆ octahedra . Aging studies (e.g., 30–60 days at 25°C) show that Ostwald ripening dominates in acidic media, whereas alkaline conditions stabilize colloidal particles .

Q. How do anions and pH influence the phase selectivity of this compound during hydrolysis?

Anions act as structure-directing agents: SO₄²⁻ stabilizes sulfate-bridged polynuclear complexes, delaying precipitation, while Cl⁻ induces rapid β-FeOOH nucleation . At pH < 2, Fe³⁰ hydrolysis yields linear [Fe(OH)]ₙ³ⁿ⁺ polymers, whereas pH > 4 promotes 3D oligomers that aggregate into hydrous gels .

Q. Can this compound act as a catalyst in gas hydrate formation, and what kinetic models describe this process?

Fe₂O₃ nanoparticles (10–50 nm) accelerate methane hydrate formation by providing nucleation sites. A kinetic model incorporating mass transfer (gas-liquid interface) and surface reaction terms shows a 3× rate increase with 1 wt% Fe₂O₃ . Stirring intensity (>500 rpm) enhances dispersion, reducing induction times from 120 to 20 minutes .

Q. How can contradictory data on phase identification of this compound be resolved?

Discrepancies arise from overlapping XRD peaks (e.g., α-Fe₂O₃ vs. γ-FeOOH) and hydration state variability. Pairing Rietveld refinement with Mössbauer spectroscopy clarifies phase composition: Fe(III) oxide hydrate shows paramagnetic doublets (δ = 0.35 mm/s, Δ = 0.65 mm/s), distinct from α-Fe₂O₃’s sextet .

Q. What magnetic property changes occur during dehydration of this compound?

Magnetic susceptibility measurements reveal a transition from superparamagnetic (hydrate) to ferromagnetic (α-Fe₂O₃) behavior. The Néel temperature (T_N) increases from ~80 K (hydrate) to 950 K (α-Fe₂O₃), linked to spin-canting in the dehydrated lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。